Acid Strength Advantage Over 2-Naphthalenesulfonic Acid
4,6-Dihydroxynaphthalene-2-sulphonic acid possesses a calculated Acid pKa of -2.201359 [1], whereas 2-naphthalenesulfonic acid—the unsubstituted parent compound—has a ChemAxon-calculated strongest acidic pKa of -1.8 [2]. This 0.4 pKa unit difference corresponds to a ~2.5× greater acid dissociation constant (Ka) for the dihydroxy derivative. In aqueous process streams, the target compound will remain completely ionized across a broader pH window, ensuring consistent solubility and reactivity profile independent of minor pH fluctuations.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Acid pKa = -2.201359 (calculated, JChem) |
| Comparator Or Baseline | 2-Naphthalenesulfonic acid: pKa = -1.8 (calculated, ChemAxon) |
| Quantified Difference | ΔpKa = -0.4; Ka ratio ≈ 2.5× higher |
| Conditions | In silico calculation; both values derived from computational prediction methods |
Why This Matters
Stronger acidity ensures complete ionization under mildly acidic process conditions where 2-naphthalenesulfonic acid may exhibit partial protonation, potentially altering reaction kinetics and purification behavior in dye intermediate synthesis.
- [1] ChemBase. 4,6-dihydroxynaphthalene-2-sulfonic acid. Acid pKa = -2.201359. View Source
- [2] Human Metabolome Database. 2-Naphthalenesulfonic acid (HMDB0255446). pKa (Strongest Acidic) = -1.8 (ChemAxon). View Source
